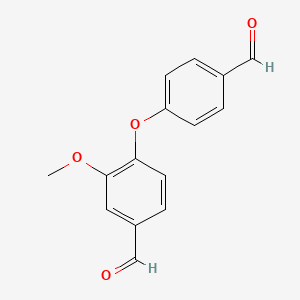
Vanillin benZaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillin benzaldehyde is an organic compound that combines the structural elements of vanillin and benzaldehyde. Vanillin, known for its characteristic vanilla aroma, is a phenolic aldehyde with the molecular formula C8H8O3. Benzaldehyde, on the other hand, is an aromatic aldehyde with the formula C7H6O. The combination of these two compounds results in a molecule that retains the aromatic properties of both, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanillin benzaldehyde can be synthesized through several methods. One common approach involves the reaction of vanillin with benzaldehyde in the presence of a catalyst. For instance, vanillin (1 equivalent) can be reacted with ethylenediamine (1 equivalent) and benzaldehyde (2 equivalents) in an ionic liquid such as BMI.BF4, using MSI3PW as the catalyst . Another method involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling with methoxide .
Industrial Production Methods: Industrial production of this compound often involves the use of lignin or guaiacol as starting materials. Lignin, a byproduct of the paper industry, can be hydrolyzed under alkaline conditions followed by oxidation to produce vanillin . This vanillin can then be further reacted with benzaldehyde to form this compound. The use of biotechnological methods, such as microbial fermentation, is also being explored to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Vanillin benzaldehyde undergoes various chemical reactions, including:
Oxidation: Vanillin can be oxidized to vanillic acid.
Reduction: Benzaldehyde can be reduced to benzyl alcohol.
Substitution: The aldehyde group in vanillin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Vanillin benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of vanillin benzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Neuroprotection: It modulates oxidative stress and inhibits acetylcholinesterase, providing neuroprotective effects.
Absorption Promotion: Benzaldehyde, a component of this compound, can enhance the absorption of hydrophilic drugs by disrupting the lipid bilayer of cell membranes.
Comparaison Avec Des Composés Similaires
- Vanillin
- Benzaldehyde
- Ethylvanillin
- Vanillic acid
- Vanillyl alcohol
Vanillin benzaldehyde stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
4-(4-formylphenoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c1-18-15-8-12(10-17)4-7-14(15)19-13-5-2-11(9-16)3-6-13/h2-10H,1H3 |
Clé InChI |
VQWUQHBSHKQWTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


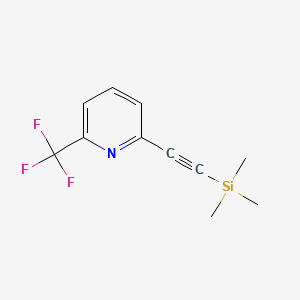
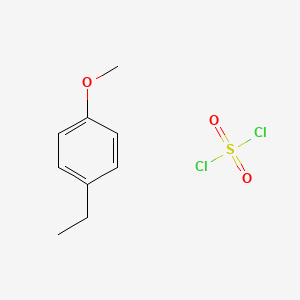
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)
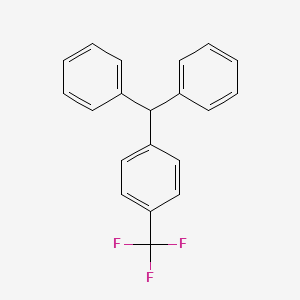
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
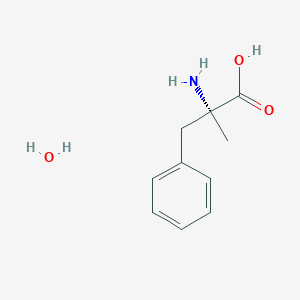
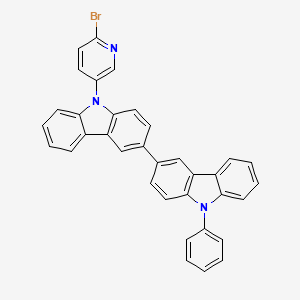
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
